(2,5-Dichlorophenyl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
(2,5-Dichlorophenyl)(4-ethylpiperazino)methanone is a chemical compound with the molecular formula C13H16Cl2N2O and a molecular weight of 287.19 g/mol . This compound is characterized by the presence of a dichlorophenyl group and an ethylpiperazino group attached to a methanone core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(4-ethylpiperazino)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (2,5-Dichlorophenyl)(4-ethylpiperazino)methanone .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl)(4-ethylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,5-Dichlorophenyl)(4-ethylpiperazino)methanone is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)(4-ethylpiperazino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichlorophenyl)(4-ethyl-1-piperazinyl)methanone: Similar structure but with different substitution patterns on the phenyl ring.
(2,5-Dichlorophenyl)(phenyl)methanone: Lacks the piperazine moiety, leading to different chemical and biological properties.
Uniqueness
(2,5-Dichlorophenyl)(4-ethylpiperazino)methanone is unique due to the presence of both dichlorophenyl and ethylpiperazino groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16Cl2N2O |
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Molecular Weight |
287.18 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H16Cl2N2O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)15/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
OFBOGVQNRPSOQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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